Trioxsalen
Overview
Description
Trioxsalen, also known as trimethylpsoralen, is a furanocoumarin and a psoralen derivative. It is primarily obtained from several plants, mainly Psoralea corylifolia. This compound is known for its photosensitizing properties, which means it can make the skin more sensitive to ultraviolet light. This compound is used in conjunction with ultraviolet A light for the treatment of skin conditions such as vitiligo and hand eczema .
Mechanism of Action
Target of Action
Trioxsalen, a furanocoumarin and a psoralen derivative , primarily targets DNA . It is obtained from several plants, mainly Psoralea corylifolia . DNA plays a crucial role in cell division, growth, and function, making it a significant target for many therapeutic agents.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the creation of interstrand cross-links in DNA . This process inhibits DNA synthesis and cell division, leading to cell apoptosis . This compound also has unique crosslinking features to DNA .
Pharmacokinetics
It is known that this compound is administered either topically or orally in conjunction with uv-a for phototherapy treatment of vitiligo and hand eczema .
Result of Action
The result of this compound’s action at the molecular level is the creation of interstrand cross-links in DNA . This leads to the inhibition of DNA synthesis and cell division, potentially causing cell apoptosis . At the cellular level, the recovery from the cell injury may be followed by increased melanisation of the epidermis .
Action Environment
The action of this compound is influenced by environmental factors such as light. Specifically, this compound requires exposure to ultraviolet radiation or sunlight to become pharmacologically active . Furthermore, the compound’s action, efficacy, and stability can be influenced by the presence of other substances. For instance, excipients used in drug formulations can interact with this compound, potentially affecting its action .
Biochemical Analysis
Biochemical Properties
Trioxsalen plays a significant role in biochemical reactions, particularly in the context of phototherapy. Upon activation by UV-A light, this compound interacts with DNA to form interstrand cross-links . These cross-links can cause programmed cell death (apoptosis) unless repaired by cellular mechanisms . This compound can also be conjugated to dyes for confocal microscopy, allowing visualization of sites of DNA damage . Additionally, this compound is being explored for the development of antisense oligonucleotides that can be cross-linked specifically to mutant mRNA sequences without affecting normal transcripts .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. When activated by UV-A light, this compound forms interstrand cross-links in DNA, leading to cell apoptosis . This process can influence cell signaling pathways, gene expression, and cellular metabolism. In research settings, this compound is used as an experimental mutagen to generate small deletions in DNA, which can affect gene function and expression . The compound’s ability to induce DNA damage and apoptosis makes it a valuable tool in studying cellular responses to DNA damage and repair mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its activation by UV-A light, which enables it to form interstrand cross-links in DNA . These cross-links prevent the separation of DNA strands during replication and transcription, leading to cell cycle arrest and apoptosis . This compound’s ability to form cross-links with DNA is the basis for its use in phototherapy and as an experimental mutagen . Additionally, this compound can be conjugated to antisense oligonucleotides to target specific mRNA sequences, providing a mechanism for selective gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . The photoactivated form of this compound produces interstrand linkages in DNA, resulting in cell apoptosis . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with the compound causing sustained DNA damage and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is used to treat conditions such as vitiligo and hand eczema . At high doses, this compound can cause toxic or adverse effects, including severe sunburns, increased risk of skin cancer, and cataracts . Threshold effects have been observed, with higher doses leading to more pronounced DNA damage and apoptosis .
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by UV-A light and subsequent interactions with DNA . The compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . This compound’s active metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s ability to form DNA cross-links is a key aspect of its metabolic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be administered topically or orally, and its distribution is influenced by factors such as absorption and volume of distribution . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s ability to photosensitize the skin is a result of its distribution and activation by UV-A light .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA to form interstrand cross-links . This compound’s activity and function are influenced by its localization, with the compound targeting specific compartments or organelles within the cell . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its ability to induce DNA damage and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioxsalen can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically involves the use of reagents such as methanol and tetrahydrofuran, with the reaction being monitored through techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pH. The final product is purified using chromatographic techniques to meet the required standards .
Chemical Reactions Analysis
Types of Reactions
Trioxsalen undergoes several types of chemical reactions, including:
Photoactivation: When exposed to ultraviolet A light, this compound becomes activated and can form interstrand cross-links in DNA.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to its photoactivation properties.
Common Reagents and Conditions
Photoactivation: Ultraviolet A light is the primary reagent used to activate this compound.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the photoactivation of this compound is DNA interstrand cross-links, which can lead to programmed cell death if not repaired by cellular mechanisms .
Scientific Research Applications
Trioxsalen has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Trioxsalen is compared with other psoralen derivatives such as:
Psoralen: Like this compound, psoralen is used in phototherapy for skin conditions.
Methoxsalen: Another psoralen derivative used in phototherapy.
List of Similar Compounds
- Psoralen
- Methoxsalen
- Bergapten
- Xanthotoxin
This compound stands out due to its higher efficiency in photosensitization and its ability to form stable DNA cross-links, making it a valuable compound in both medical and research applications .
Properties
IUPAC Name |
2,5,9-trimethylfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHVULEAZTJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023716 | |
Record name | Trioxsalen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trioxsalen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death. | |
Record name | Trioxsalen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
3902-71-4 | |
Record name | Trimethylpsoralen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3902-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trioxsalen [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003902714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioxsalen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | trioxsalen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757371 | |
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Record name | trioxsalen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Trioxsalen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioxysalen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIOXSALEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UY8OV51T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Trioxsalen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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